molecular formula C13H17Cl2N3O2 B11790335 Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride

Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride

Cat. No.: B11790335
M. Wt: 318.20 g/mol
InChI Key: WRNBHGYZWUUUEP-UHFFFAOYSA-N
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Description

Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a pyrrolidine ring at position 3 and a methyl ester at position 4. Its dihydrochloride salt form enhances solubility and stability, making it a candidate for pharmaceutical applications.

Properties

Molecular Formula

C13H17Cl2N3O2

Molecular Weight

318.20 g/mol

IUPAC Name

methyl 3-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate;dihydrochloride

InChI

InChI=1S/C13H15N3O2.2ClH/c1-18-13(17)11-3-2-9-10(7-15-12(9)16-11)8-4-5-14-6-8;;/h2-3,7-8,14H,4-6H2,1H3,(H,15,16);2*1H

InChI Key

WRNBHGYZWUUUEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C(=CN2)C3CCNC3.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . The intermediate carboxylic acids formed are then converted to the corresponding tert-butyl carboxylates via hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the pyrrolidine nitrogen or ester group. Key reactions include:

Reaction Type Reagents/Conditions Product Yield Application
AlkylationMethyl iodide, K₂CO₃, DMF, 60°C, 6 hN-Methylated pyrrolidine derivative68% Enhanced solubility for bioassays
BrominationN-Bromosuccinimide (NBS), AIBN, CCl₄, reflux5-Bromo-pyrrolo[2,3-b]pyridine intermediate72% Precursor for Suzuki couplings
Azide SubstitutionNaN₃, DMF, 100°C, 2 h3-Azido-pyrrolidine derivative45% Click chemistry applications

These reactions are critical for introducing functional groups that modulate kinase inhibitory activity . For example, bromination at the 5-position enables subsequent cross-coupling reactions to generate analogs with improved fibroblast growth factor receptor (FGFR) affinity .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions are extensively employed to modify the pyrrolo[2,3-b]pyridine core:

Coupling Type Catalyst System Substrate Yield Key Findings
Suzuki-MiyauraPd(dppf)Cl₂, Bis(pinacolato)diboron, KOAcAryl/heteroaryl boronic acids60–80% Expands aromatic diversity at C5
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Primary/secondary amines55–70% Introduces nitrogen-based substituents

The Suzuki reaction with phenylboronic acid (3.70g, 30.5 mmol) under N₂ at 80°C produces 5-aryl derivatives, which show up to 20-fold improved FGFR1 inhibition compared to parent compounds . Steric hindrance from the pyrrolidine ring necessitates high-temperature conditions (>80°C) to achieve optimal yields .

Reduction and Cyclization

Reductive amination and cyclization are pivotal for generating bioactive analogs:

Reaction Conditions Product Yield Biological Impact
Reductive AminationTriethylsilane, TFA, CH₃CN, refluxSaturated pyrrolidine ring46–80% Reduces metabolic instability
CyclocondensationR–CHO, KOH, MeOH, 50°C, 5 hSpirocyclic derivatives45–60% Enhances hydrophobic pocket binding

For instance, reductive amination with triethylsilane and trifluoroacetic acid (TFA) saturates the pyrrolidine ring, improving ligand efficiency (LE) from 0.13 to 0.44 in FGFR1 inhibitors . Cyclocondensation with aldehydes introduces sp³-hybridized centers, which are critical for overcoming kinase resistance mutations .

Hydrolysis and Amide Formation

The methyl ester undergoes hydrolysis to form carboxylic acid intermediates, enabling amide bond formation:

Reaction Conditions Product Yield Utility
Ester Hydrolysis2.5 N NaOH, MeOH, 50°C, 30 minCarboxylic acid intermediate>90% Precursor for prodrug synthesis
Amide CouplingEDC·HCl, HOBt, DIPEA, DCMSubstituted amides65–85% Improves pharmacokinetic properties

Hydrolysis under basic conditions (e.g., NaOH/MeOH) generates a carboxylic acid, which is subsequently coupled with amines like 1-benzylpyrazole-4-carboxylic acid to yield potent FGFR inhibitors (IC₅₀ = 7–25 nM) . Amide derivatives exhibit enhanced blood-brain barrier permeability compared to ester analogs .

Mechanistic Insights and Selectivity

The compound’s reactivity is governed by:

  • Electronic effects : The electron-donating pyrrolidine ring activates the pyrrolo[2,3-b]pyridine core toward electrophilic substitution at C3 and C5 .

  • Steric effects : Steric hindrance from the pyrrolidine substituent directs functionalization to the less hindered C6 carboxylate group .

  • Solvent dependence : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates by stabilizing transition states in SNAr reactions .

Comparative Analysis of Derivatives

Derivatives synthesized via these reactions exhibit distinct biological profiles:

Derivative Modification FGFR1 IC₅₀ (nM) Cellular Activity (4T1 cells)
Parent CompoundNone1,90010 µM (40% inhibition)
5-Trifluoromethyl analogCF₃ at C5951 µM (95% inhibition)
3-Amino-spirocyclicSpirocycle at C370.1 µM (99% inhibition)

Data from demonstrate that strategic functionalization (e.g., trifluoromethylation or spirocyclization) significantly enhances potency and cellular efficacy.

Scientific Research Applications

Molecular Formula

  • C : 15
  • H : 18
  • N : 4
  • O : 2
  • Molecular Weight : 346.4 g/mol

Structural Characteristics

The compound features a fused pyrrole-pyridine system, which is known for its diverse biological properties. The presence of the pyrrolidinyl group enhances the compound's interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit anticancer properties. These compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, studies have shown that certain pyrrolo[2,3-b]pyridine derivatives can induce apoptosis in cancer cells and inhibit cell proliferation .

Anticonvulsant Effects

Pyrrolo[2,3-b]pyridine derivatives have demonstrated anticonvulsant activity in various preclinical models. The mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in controlling seizure activity .

Anti-inflammatory Properties

The anti-inflammatory potential of methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride has been explored in several studies. The compound exhibits the ability to reduce inflammation markers and alleviate symptoms in models of inflammatory diseases .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound against various bacterial and fungal strains. The mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Study 1: Anticancer Research

A study published in the Bulletin of the Chemical Society of Ethiopia detailed the synthesis and evaluation of novel pyrrolo[2,3-b]pyridine derivatives for anticancer activity. The results indicated that specific modifications to the structure enhanced cytotoxicity against cancer cell lines .

Case Study 2: Anticonvulsant Screening

In a study focused on anticonvulsant screening, this compound was tested for its efficacy in reducing seizure frequency in animal models. The findings suggested significant anticonvulsant effects comparable to standard treatments .

Case Study 3: Anti-inflammatory Effects

Research published in Innovare Academics investigated the anti-inflammatory effects of pyrrolo[2,3-b]pyridine derivatives. The study demonstrated that these compounds could significantly lower pro-inflammatory cytokine levels in vitro and in vivo models .

Mechanism of Action

The mechanism of action of methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to modulate pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

The pyrrolo[2,3-b]pyridine scaffold is a common motif in bioactive compounds. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate () Methyl ester at C6 C₉H₈N₂O₂ 176.17 Simplest analog; lacks pyrrolidine substitution. Used as a synthetic intermediate.
tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate () Iodo at C3, carbamate at C5 C₁₂H₁₄IN₃O₂ 359.17 Halogenated derivative with potential for further functionalization.
3-(3-Arylsulfonyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine () Arylsulfonyl at C3, pyrrolidine at N1 Varies ~400–450 (estimated) Explored as 5-HT₆ ligands; demonstrates substituent-driven receptor selectivity.

Pharmacological Profile Comparison

Several pyrrolo[2,3-b]pyridine derivatives exhibit CNS activity:

  • L-750,667 (): An azaindole analog with high affinity for dopamine D₄ receptors (Kᵢ = 0.51 nM) and >2000-fold selectivity over D₂/D₃ receptors. Acts as an antagonist, reversing dopamine-induced cAMP inhibition .
  • 3-Arylsulfonyl Derivatives (): These compounds show affinity for 5-HT₆ receptors, with substituents like arylsulfonyl groups modulating potency and selectivity .

However, the ester group at C6 could reduce blood-brain barrier penetration compared to non-polar analogs.

Physicochemical Properties

Property Target Compound (Estimated) Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate () L-750,667 ()
Molecular Weight ~320–350 (dihydrochloride) 176.17 ~450 (radioiodinated form)
Solubility High (due to dihydrochloride salt) Moderate (neutral ester) Low (lipophilic azaindole core)
LogP (Predicted) ~1.5–2.5 ~1.0 ~3.0–4.0

Substituent Impact on Bioactivity

  • Pyrrolidine at C3 (Target Compound): May enhance binding to amine-binding pockets in receptors (e.g., dopamine D₄), similar to the pyrrolidin-2-ylmethyl group in 5-HT₆ ligands () .
  • Methyl Ester at C6 : Could serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for improved target engagement. This is observed in related compounds like 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid () .

Biological Activity

Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride is a complex organic compound that has garnered attention for its significant biological activity, particularly in the realm of cancer therapy and receptor tyrosine kinase inhibition. This article delves into its synthesis, biological mechanisms, and potential applications based on diverse research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C13H17Cl2N3O2
  • Molecular Weight : 304.20 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core structure with a methyl ester and a pyrrolidine moiety, enhancing its biological properties.

Biological Activity

Mechanism of Action
this compound primarily acts as an inhibitor of receptor tyrosine kinases (RTKs). These kinases are crucial in various signaling pathways that regulate cell proliferation and survival, making them significant targets in cancer treatment.

Key Findings

  • Inhibition of Receptor Tyrosine Kinases : Studies have shown that this compound effectively inhibits several RTKs, which are implicated in tumor growth and metastasis. The inhibition mechanism involves competitive binding to the ATP-binding site of the kinase domain, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways .
  • Antitumor Activity : Preclinical studies indicate that this compound exhibits potent antitumor effects in various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against breast cancer and non-small cell lung cancer models .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructureKey Features
This compoundStructurePotent RTK inhibitor; significant antitumor activity
2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochlorideStructureFGFR inhibitor; similar core structure but different substituents
1H-Pyrrolo[2,3-b]pyridine derivativesStructureBroad range of biological activities; used as kinase inhibitors

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study 1 : A phase II trial involving patients with advanced solid tumors showed a response rate of approximately 30% when treated with this compound in combination with standard chemotherapy. The most common adverse effects included fatigue and mild gastrointestinal disturbances .
  • Case Study 2 : In vitro studies using breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis via the intrinsic pathway .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride, and how can purity be ensured?

  • Methodology : Synthesis typically involves multi-step heterocyclic coupling reactions. For example, pyrrolidine and pyridine ring systems are assembled via Buchwald-Hartwig amination or nucleophilic substitution, followed by esterification. Purity (>95%) is achieved using preparative HPLC or recrystallization, with characterization via 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm structural integrity .

Q. How should researchers characterize the solubility and stability of this compound under physiological conditions?

  • Methodology : Perform kinetic solubility assays in buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or HPLC. Stability is tested via accelerated degradation studies (40°C/75% RH) over 1–4 weeks, monitoring hydrolytic or oxidative decomposition. Include controls with antioxidants (e.g., ascorbic acid) to assess stability improvements .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. 1H^1H-NMR detects proton environments (e.g., pyrrolidine NH and ester methyl groups), while 13C^{13}C-NMR identifies carbonyl carbons (e.g., C=O at ~170 ppm). IR spectroscopy verifies functional groups (e.g., N-H stretch at ~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis route for this compound?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. ICReDD’s reaction path search methods predict intermediates and byproducts, reducing trial-and-error experimentation. Pair computational results with high-throughput screening (HTS) to validate optimal conditions (e.g., solvent, catalyst) .

Q. What experimental design strategies mitigate contradictory data in reaction yield optimization?

  • Methodology : Use a Design of Experiments (DoE) approach, such as factorial or response surface designs, to systematically vary parameters (temperature, stoichiometry). For example, a Central Composite Design (CCD) identifies interactions between catalyst loading and reaction time. Statistical tools (e.g., ANOVA) resolve discrepancies by isolating significant variables .

Q. How can researchers address discrepancies in biological activity data across different assay conditions?

  • Methodology : Standardize assays using reference compounds (e.g., kinase inhibitors for enzyme inhibition studies). Replicate experiments under controlled conditions (pH, temperature, cell line). Employ meta-analysis to reconcile data, considering variables like protein binding or metabolite interference. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What advanced separation techniques improve purification of structurally similar impurities?

  • Methodology : Use chiral chromatography (e.g., Chiralpak AD-H column) for enantiomeric impurities. Simulated Moving Bed (SMB) chromatography enhances resolution for diastereomers. Pair with mass-directed purification to isolate trace byproducts (<0.1%). Confirm purity via 19F^{19}F-NMR if fluorinated analogs are present .

Q. How can reactor design principles be applied to scale up synthesis while maintaining yield?

  • Methodology : Implement continuous-flow reactors for exothermic steps (e.g., esterification). Use computational fluid dynamics (CFD) to model mixing efficiency and heat transfer. For dihydrochloride salt formation, optimize pH control via in-line PAT (Process Analytical Technology) tools to monitor crystallization .

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